Structural Characterization of 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one: A Comprehensive Analytical Guide
Structural Characterization of 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one: A Comprehensive Analytical Guide
Executive Summary
The compound 6-(2-hydroxybenzoyl)-4H-1-benzopyran-4-one represents a highly functionalized heterocyclic scaffold merging a chromone (4H-1-benzopyran-4-one) core with a salicyloyl (2-hydroxybenzoyl) moiety. This molecular architecture is of profound interest in medicinal chemistry and materials science due to its capacity for kinase inhibition, metal chelation, and unique photophysical properties.
This technical guide provides an authoritative, in-depth framework for the structural characterization of this molecule. By moving beyond mere data reporting, we explore the causality behind the analytical observations—specifically, how the cross-conjugated pyranone system and the strong intramolecular hydrogen bond (IMHB) dictate the molecule's behavior across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy platforms.
Structural Dynamics & Mechanistic Causality
To characterize 6-(2-hydroxybenzoyl)-4H-1-benzopyran-4-one accurately, one must first understand its intrinsic electronic distribution. The parent 4H-1-benzopyran-4-one does not exist as a fully aromatic system; rather, it is best modeled as a benzo-fused enol lactone with a highly delocalized, cross-conjugated π -system[1].
When substituted at the C6 position with a 2-hydroxybenzoyl group, the molecule introduces a competing electronic dynamic. The ortho-hydroxyl group on the benzoyl ring acts as a powerful hydrogen bond donor to the adjacent benzoyl carbonyl oxygen[2].
Causality of the IMHB:
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Conformational Locking: The IMHB restricts the free rotation of the benzoyl C-C bond, forcing the 2-hydroxybenzoyl system into a nearly planar conformation.
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Deshielding Effects: The electron density is pulled away from the hydroxyl proton, leaving it highly deshielded in NMR environments[2].
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Vibrational Shifts: The hydrogen bond weakens the benzoyl C=O double bond character, shifting its infrared stretching frequency to lower wavenumbers compared to a non-hydrogen-bonded diaryl ketone[3].
Causality map of intramolecular hydrogen bonding effects on spectral properties.
Multi-Modal Characterization Workflow
Robust structural validation requires an orthogonal approach. The workflow below outlines the self-validating system used to confirm the regiochemistry, connectivity, and 3D conformation of the target molecule.
Multi-modal structural characterization workflow for benzopyran-4-one derivatives.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the primary tool for confirming the C6 regiochemistry and the presence of the IMHB. The choice of solvent is critical: while CDCl3 is standard, DMSO- d6 is often preferred for strongly hydrogen-bonded systems to observe the exchangeable protons without rapid deuterium exchange[2].
Quantitative Data Summary
The table below summarizes the diagnostic chemical shifts. Note the distinct environments of the two carbonyl carbons: the chromone C=O is shielded by the pyrone resonance, whereas the benzoyl C=O is deshielded.
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Assignment | Causality / Mechanistic Note |
| 1 H | 10.50 – 11.50 | Singlet (1H) | Phenolic -OH | Extreme downfield shift due to strong IMHB with the benzoyl C=O[2]. |
| 1 H | 8.00 – 8.50 | Doublet (1H) | Chromone C5-H | Deshielded by the anisotropic cone of the adjacent C6-benzoyl group. |
| 13 C | ~176.0 – 178.5 | Singlet (Cq) | Chromone C=O (C4) | Shielded relative to standard ketones due to pyrone ring π -delocalization[4]. |
| 13 C | ~195.0 – 200.0 | Singlet (Cq) | Benzoyl C=O | Highly deshielded typical diaryl ketone, slightly modulated by the IMHB[3]. |
| 13 C | ~162.0 | Singlet (Cq) | Phenolic C-OH | Deshielded due to electronegativity of oxygen and resonance with the aromatic ring. |
Protocol: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Rationale: DMSO- d6 prevents rapid proton exchange, locking the phenolic OH signal for clear integration.
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Instrument Tuning: Utilize a 400 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced 13 C sensitivity. Tune and match the probe to the exact solvent impedance.
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1D Acquisition:
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Acquire 1 H spectra with a 30° pulse angle, 2-second relaxation delay (d1), and 16 scans.
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Acquire 13 C spectra using power-gated decoupling (WALTZ-16) to prevent NOE-induced integration errors, utilizing a 2-second d1 and minimum 1024 scans.
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2D HMBC Setup: To definitively prove the 6-position linkage, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for a strong 3JCH cross-peak between the chromone C5-proton and the benzoyl carbonyl carbon.
Mass Spectrometry (ESI-MS/MS) & Fragmentation
Mass spectrometry provides exact mass confirmation and structural connectivity through Collision-Induced Dissociation (CID). Chromone derivatives exhibit a highly characteristic fragmentation pathway: the Retro-Diels-Alder (RDA) cleavage[5].
Fragmentation Causality
When subjected to CID, the 4H-1-benzopyran-4-one core undergoes cleavage at the 1,4-O-C and 3,4-C-C bonds of the pyran ring. Because the 2-hydroxybenzoyl group is attached to the C6 position (on the A-ring), the resulting RDA fragment containing the A-ring will retain the entire mass of the 2-hydroxybenzoyl moiety. This definitively differentiates C6-substituted chromones from C2- or C3-substituted isomers.
Protocol: LC-ESI-MS/MS Analysis
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Chromatographic Separation: Inject 2 μ L of a 1 μ g/mL sample (in MeOH:H2O 50:50) onto a C18 UPLC column (e.g., 1.7 μ m, 2.1 x 50 mm). Elute using a gradient of 0.1% formic acid in water and acetonitrile. Rationale: Formic acid promotes efficient protonation [M+H]+ in the positive ion mode.
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Ionization Parameters: Set the Electrospray Ionization (ESI) source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
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CID Optimization: Isolate the precursor ion [M+H]+ in Q1. Apply a collision energy ramp from 15 eV to 40 eV using Argon as the collision gas in Q2.
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Data Interpretation: Scan Q3 from m/z 50 to 400. Identify the intact [M+H]+ peak and the diagnostic RDA fragment corresponding to the substituted A-ring.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy acts as an orthogonal confirmation of the dual carbonyl systems and the hydrogen-bonding network.
| Wavenumber (cm −1 ) | Vibrational Mode | Causality / Mechanistic Note |
| 3150 – 3300 | O-H stretch (broad) | The broadening and red-shift (from typical free OH at ~3600 cm −1 ) is a direct consequence of the strong IMHB[3]. |
| 1640 – 1655 | C=O stretch (Chromone) | Lower than typical ketones due to the α,β -unsaturated pyrone system and partial aromaticity. |
| 1610 – 1630 | C=O stretch (Benzoyl) | Significantly shifted to lower energy due to the strong hydrogen bond from the ortho-hydroxyl group[3]. |
| 1450 – 1600 | C=C stretch (Aromatic) | Multiple sharp bands corresponding to the skeletal vibrations of the benzene rings. |
Conclusion
The structural characterization of 6-(2-hydroxybenzoyl)-4H-1-benzopyran-4-one requires a holistic understanding of its electronic environment. By leveraging the causality of its intramolecular hydrogen bonding and cross-conjugated pyrone core, researchers can accurately interpret the highly specific shifts in NMR, the diagnostic RDA fragmentation in MS, and the red-shifted carbonyl stretches in FT-IR. This self-validating analytical matrix ensures absolute confidence in molecular identity and purity for downstream biological or material applications.
References
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Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones Source: mdpi.com URL:[Link][5]
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Ionic liquid mediated Cu-catalyzed cascade oxa-Michael-oxidation: efficient synthesis of flavones under mild reaction condition Source: rsc.org URL:[Link][4]
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NMR Shieldings in Benzoyl and 2-Hydroxybenzoyl Compounds. Experimental versus GIAO Calculated Data Source: acs.org URL:[Link][2]
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A facile and concise route to (hydroxybenzoyl) pyrido[2,3-d]pyrimidine heterocycle derivatives: synthesis Source: scispace.com URL:[Link][3]
